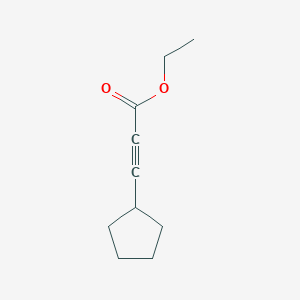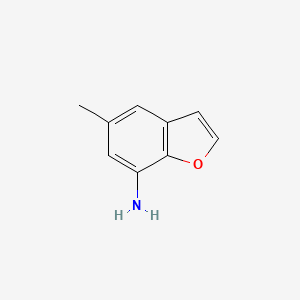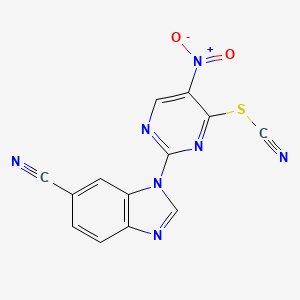
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group attached to a phenyl ring, a methoxy group on the benzene ring, and a methyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-cyanophenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities. Additionally, solvent recycling and waste management are crucial aspects of the industrial process to ensure environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is used as a building block in organic synthesis. Its functional groups allow for further modifications, making it valuable in the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .
Medicine: Preliminary studies indicate that this compound may exhibit antifungal and antibacterial properties. It is being investigated for its potential use in treating infections resistant to conventional antibiotics .
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and advanced materials due to its unique structural properties .
Wirkmechanismus
The mechanism of action of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxy and methyl groups may enhance its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
N-(3-Cyano-phenyl)-4-methoxy-benzamide: Lacks the methyl group on the amide nitrogen.
N-(3-Cyano-phenyl)-N-methyl-benzamide: Lacks the methoxy group on the benzene ring.
N-(4-Cyano-phenyl)-4-methoxy-N-methyl-benzamide: The cyano group is attached to the para position instead of the meta position.
Uniqueness: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H14N2O2 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-18(14-5-3-4-12(10-14)11-17)16(19)13-6-8-15(20-2)9-7-13/h3-10H,1-2H3 |
InChI-Schlüssel |
JFPYVWYSQXLONF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8756784.png)
![7-Bromo-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8756795.png)




![Furan, 2-[[[(1,1-diMethylethyl)diMethylsilyl]oxy]Methyl]-4-fluoro-](/img/structure/B8756836.png)
